4-Hydroxy Ketotifen

Description

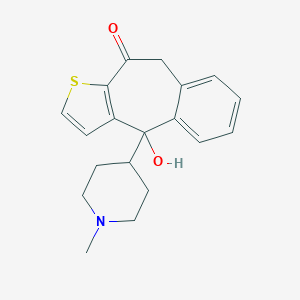

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPRFURMCOCGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483611 | |

| Record name | 4-Hydroxy Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126939-27-3 | |

| Record name | 4-Hydroxy Ketotifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy Ketotifen

This guide provides a detailed exploration of the biological activity of 4-Hydroxy Ketotifen, a principal metabolite of the well-established anti-allergic and anti-asthmatic drug, ketotifen. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, outlines key experimental methodologies, and provides a framework for the continued investigation of this compound's therapeutic potential.

Introduction: The Therapeutic Legacy of Ketotifen and the Emergence of its Metabolites

Ketotifen is a second-generation, non-competitive H1-antihistamine and mast cell stabilizer with a long history of clinical use in the management of allergic conditions such as asthma, allergic rhinitis, and conjunctivitis.[1][2] Its therapeutic efficacy is attributed to a dual mechanism of action: the potent blockade of histamine H1 receptors and the stabilization of mast cells, thereby inhibiting the release of pro-inflammatory mediators.[2][3][4]

Upon administration, ketotifen undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these are norketotifen (the N-demethylated metabolite) and various hydroxylated forms, including 10-hydroxy-ketotifen and, the focus of this guide, this compound.[5][6] While the biological activities of ketotifen are well-characterized, the specific pharmacological profiles of its metabolites are an area of ongoing investigation. Patent literature suggests that these metabolites, including the hydroxylated forms, retain anti-allergic and anti-inflammatory properties, potentially with a reduced sedative effect compared to the parent compound.[5][6][7] This guide will delve into the known biological activities that provide the foundation for understanding this compound and the methodologies to further elucidate its specific pharmacological signature.

Core Biological Activities: A Dual-Pronged Approach to Allergic Inflammation

The biological activity of ketotifen and, by extension, its active metabolites, is centered around two primary mechanisms that synergistically combat the allergic cascade.

Histamine H1 Receptor Antagonism

Experimental Protocol: Histamine H1 Receptor Binding Assay

To quantitatively determine the binding affinity of this compound for the H1 receptor, a radioligand binding assay is the gold standard.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

Human or guinea pig cerebellum membrane homogenates (a rich source of H1 receptors).

-

[³H]-pyrilamine (a radiolabeled H1 antagonist).

-

This compound (test compound).

-

Unlabeled ketotifen (positive control).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Methodology:

-

Membrane Preparation: Prepare a crude membrane fraction from the selected tissue source through homogenization and centrifugation.

-

Assay Setup: In a series of microcentrifuge tubes, combine the membrane homogenate, a fixed concentration of [³H]-pyrilamine, and varying concentrations of the test compound (this compound) or the unlabeled control.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Stabilization

A key differentiator of ketotifen from many other antihistamines is its ability to stabilize mast cells.[3][9][10] Mast cell degranulation, a critical event in the allergic response, releases a plethora of inflammatory mediators, including histamine, leukotrienes, and prostaglandins. Ketotifen inhibits this process, thereby preventing the release of these potent mediators.[9][10] The stabilizing effect of ketotifen has been demonstrated in various in vitro and in vivo models.[10][11] The patent literature suggests that the hydroxylated metabolites of ketotifen also possess this mast cell-stabilizing activity.[5][6]

Experimental Protocol: In Vitro Mast Cell Degranulation Assay

The rat basophilic leukemia (RBL-2H3) cell line is a widely used and accepted model for studying mast cell degranulation. The release of β-hexosaminidase, a granular enzyme, serves as a reliable marker for degranulation.

Objective: To evaluate the inhibitory effect of this compound on IgE-mediated mast cell degranulation.

Materials:

-

RBL-2H3 cells.

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).

-

Anti-dinitrophenyl (DNP)-IgE antibody.

-

DNP-human serum albumin (HSA) antigen.

-

This compound (test compound).

-

Ketotifen (positive control).

-

Tyrode's buffer.

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase).

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10).

-

Microplate reader.

Methodology:

-

Cell Culture and Sensitization: Culture RBL-2H3 cells to an appropriate density and sensitize them overnight with anti-DNP-IgE.

-

Pre-incubation with Test Compound: Wash the sensitized cells and pre-incubate them with varying concentrations of this compound or ketotifen for a defined period (e.g., 30 minutes).

-

Antigen Challenge: Induce degranulation by challenging the cells with DNP-HSA.

-

Sample Collection: After a short incubation period (e.g., 30 minutes), centrifuge the plates and collect the supernatants.

-

β-Hexosaminidase Assay: Incubate the supernatants with the β-hexosaminidase substrate.

-

Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.

-

Quantification: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of degranulation).

Signaling Pathways and Molecular Interactions

The dual actions of ketotifen, and putatively this compound, are rooted in their interactions with specific signaling pathways.

H1 Receptor Signaling

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine. As an inverse agonist, ketotifen stabilizes the inactive conformation of the H1 receptor, thereby preventing this signaling cascade.

Caption: Histamine H1 Receptor Signaling Pathway and its inhibition.

Mast Cell Stabilization Pathway

The precise molecular mechanism of ketotifen-induced mast cell stabilization is not fully elucidated but is thought to involve the modulation of intracellular calcium levels. By preventing the influx of extracellular calcium, which is a critical trigger for mast cell degranulation, ketotifen effectively stabilizes the mast cell membrane.

Caption: Mast Cell Degranulation Pathway and its inhibition.

Comparative Biological Activity Data (Hypothetical Framework)

While specific quantitative data for this compound is not available in the reviewed literature, the following table provides a framework for how its biological activity would be compared to the parent compound, ketotifen. The values for ketotifen are representative of what is found in the literature.

| Compound | Histamine H1 Receptor Binding Affinity (Ki, nM) | Mast Cell Stabilization (IC50, µM) |

| Ketotifen | ~1-5 | ~0.1-1 |

| This compound | To Be Determined | To Be Determined |

Future Directions and Conclusion

The biological activity of this compound presents a compelling area for further research. Based on the known pharmacology of its parent compound and general findings for its metabolites, it is hypothesized that this compound retains a dual mechanism of action as both an H1-antihistamine and a mast cell stabilizer. A critical next step is the quantitative characterization of these activities through rigorous in vitro and in vivo studies. The experimental protocols outlined in this guide provide a clear path for such investigations.

A particularly important avenue of research will be to determine if this compound exhibits an improved therapeutic index, specifically a reduction in sedative side effects, as has been suggested for other metabolites.[5][6] Elucidating the full pharmacological profile of this compound could pave the way for the development of new therapeutics with enhanced efficacy and safety for the treatment of allergic and inflammatory diseases.

References

- (US7872025B2) Optically active isomers of ketotifen and therapeutically active metabolites thereof.

- (WO2001019367A1) Optically active isomers of ketotifen and therapeutically active metabolites thereof.

- ketotifen | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY.

- (BR0013935A) Optically active isomers of ketotifen and therapeutically active metabolites thereof.

- Grant, S. M., Goa, K. L., Fitton, A., & Sorkin, E. M. (1990). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 40(3), 412–448.

- Ketotifen | C19H19NOS | CID 3827. PubChem.

- Ketotifen. Wikipedia.

- Twenty-first century mast cell stabilizers. PMC - PubMed Central.

- The Inhibitory Effect of Ketotifen on in Vitro Histamine Release in Allergic P

- In Vitro Inhibition of Human Conjunctival Mast-Cell Degranulation by Ketotifen.

- Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic. The EDS Clinic.

- Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.

- Ketotifen Fumarate (HC-20511) | Histamine Receptor inhibitor. InvivoChem.

-

Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[1][7]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat. PubMed.

- Kinetic binding parameters for antihistamines used in this study.

- Ketotifen for Mast Cell Activ

- Fabrication and in-vitro Evaluation of Ketotifen Fumarate-loaded PLGA Nanoparticles as a Sustained Delivery System.

- Ketotifen H1-Antihistamine Action. SMPDB.

- In vitro safety of ketotifen as a topical nasal rinse. PubMed - NIH.

- Ketotifen: Mast Cell Stabilizer for Mast Cell Activation Syndrome and Allergy Symptoms. A Comprehensive Clinical Profile.

- Cell-based, animal and H1 receptor binding studies relative to the sedative effects of ketotifen and norketotifen

- Ketotifen – Knowledge and References. Taylor & Francis.

Sources

- 1. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketotifen - Wikipedia [en.wikipedia.org]

- 3. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]

- 4. hdrx.com [hdrx.com]

- 5. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 6. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 7. BR0013935A - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 8. ketotifen | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Twenty-first century mast cell stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibitory effect of ketotifen on in vitro histamine release in allergic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mast cell stabilizer ketotifen [4-(1-methyl-4-piperidylidene)-4h-benzo[4,5]cyclohepta[1,2-b]thiophen-10(9H)-one fumarate] prevents mucosal mast cell hyperplasia and intestinal dysmotility in experimental Trichinella spiralis inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy Ketotifen: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Hydroxy Ketotifen, a significant metabolite and impurity of the well-known second-generation antihistamine and mast cell stabilizer, Ketotifen. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for understanding the fundamental physicochemical characteristics, structural details, and analytical considerations of this compound. While extensive experimental data for this compound is not broadly published, this guide synthesizes available information, including predicted properties and data from its parent compound, to offer valuable insights for further research and development.

Introduction: The Significance of this compound

Ketotifen, a benzocycloheptathiophene derivative, is widely recognized for its potent antihistaminic and mast cell-stabilizing properties.[1][2] Its clinical efficacy in the management of allergic conditions is well-established.[1][3] The metabolic fate of Ketotifen in biological systems is a critical aspect of its pharmacology and toxicology. This compound emerges as a key metabolite in this context.[4][5] Understanding the chemical and structural nuances of this compound is paramount for several reasons:

-

Metabolic Profiling: Characterizing metabolites is fundamental to understanding the overall disposition of a drug, including its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Pharmacological Activity: Metabolites can possess their own pharmacological activity, sometimes contributing to the therapeutic effect or, conversely, to adverse effects.

-

Impurity Analysis: this compound is also recognized as an impurity in Ketotifen preparations.[6] Its identification and quantification are crucial for quality control and regulatory compliance.

-

Reference Standard: A thorough understanding of its properties is essential for the synthesis and qualification of this compound as a reference standard for analytical methods.

This guide aims to provide a detailed exposition of the available technical data for this compound, thereby supporting ongoing and future research in these critical areas.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its precise structure and unambiguous identifiers.

Chemical Structure

This compound is structurally derived from Ketotifen through the introduction of a hydroxyl group at the 4-position of the benzocyclohepta[1,2-b]thiophen-10-one core. This hydroxylation introduces a chiral center, meaning this compound can exist as a racemic mixture.[7]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Chemical Identifiers

A collection of standardized identifiers is crucial for accurate database searching and information retrieval.

| Identifier | Value | Source |

| IUPAC Name | 4,9-Dihydro-4-hydroxy-4-(1-methyl-4-piperidinyl)-10H-benzo[8][9]cyclohepta[1,2-b]thiophen-10-one | [7] |

| CAS Number | 126939-27-3 | [6] |

| Molecular Formula | C₁₉H₂₁NO₂S | [6][7][10] |

| Molecular Weight | 327.44 g/mol | [7][10] |

| Canonical SMILES | CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O | [6] |

| InChIKey | LZPRFURMCOCGDP-UHFFFAOYSA-N | [7] |

| UNII | 5C5W2N9VHS | [6][7] |

Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems. While comprehensive experimental data for this compound is limited, a combination of available and predicted data provides a useful starting point.

| Property | Value | Notes | Source |

| Physical State | Solid (predicted) | Based on the high molecular weight and complex structure. | - |

| Melting Point | No data available | Experimental data is not publicly available. For comparison, the melting point of Ketotifen base is 152-153°C.[11] | - |

| Boiling Point | No data available | Experimental data is not publicly available. | - |

| Solubility | No data available | Likely to have some solubility in organic solvents like methanol and DMSO, similar to Ketotifen.[12] Ketotifen is practically insoluble in water.[9] | - |

| pKa | No data available | The piperidine nitrogen will be basic, similar to Ketotifen (pKa ≈ 8.84, predicted).[11] | - |

| LogP | 3.00250 | A measure of lipophilicity. | [6] |

| XLogP3 | 2.8 | An alternative prediction of lipophilicity. | [6][10] |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl group. | [6][10] |

| Hydrogen Bond Acceptor Count | 4 | From the nitrogen, two oxygens, and sulfur atoms. | [6] |

| Rotatable Bond Count | 1 | [6] |

Synthesis and Metabolism

Synthesis

This compound is not typically synthesized as a primary therapeutic agent but rather as a reference standard for metabolic and impurity analysis. It is known as an intermediate in the synthesis of the 2-bromo derivative of Ketotifen.[6] The synthesis of Ketotifen itself involves a multi-step process, and the introduction of the hydroxyl group at the 4-position would require a specific synthetic strategy, likely involving a precursor with the desired hydroxylation or a selective oxidation of Ketotifen or a protected intermediate.

Diagram 2: Conceptual Synthesis Pathway

Caption: High-level overview of synthetic and metabolic routes to this compound.

Metabolism of Ketotifen to this compound

In vivo, Ketotifen undergoes various metabolic transformations. The formation of 10-hydroxy metabolites has been reported.[4][5][13] While the specific enzymes responsible for the 4-hydroxylation of Ketotifen are not extensively detailed in the public literature, cytochrome P450 (CYP) enzymes are the most probable catalysts for such oxidative reactions. The resulting this compound can be further metabolized, for instance, through glucuronidation of the newly introduced hydroxyl group.[4]

Analytical Methodologies

The accurate detection and quantification of this compound are essential for pharmacokinetic studies and impurity profiling. A variety of analytical techniques can be employed for this purpose.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of this compound from its parent drug and other metabolites.[14][15]

Experimental Protocol: A General HPLC-UV Method

-

Column: A reversed-phase C8 or C18 column is typically suitable.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.

-

Flow Rate: A flow rate of 1.0-1.5 mL/min is a standard starting point.

-

Detection: UV detection at a wavelength where both Ketotifen and this compound have significant absorbance (e.g., around 230 nm or 300 nm) can be employed.[16]

-

Sample Preparation: Plasma or other biological samples may require protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes and remove interferences.

Mass Spectrometry

For highly sensitive and specific quantification, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[17][18]

Key Considerations for LC-MS/MS Method Development:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally effective for compounds containing a basic nitrogen atom like this compound.

-

Parent and Product Ions: The precursor ion will correspond to the protonated molecule [M+H]⁺. Product ions for Multiple Reaction Monitoring (MRM) can be identified by fragmenting the precursor ion in the collision cell.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d₃) is highly recommended for accurate quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| This compound | 328.1 | To be determined experimentally | The exact product ions will depend on the fragmentation pattern. |

| Ketotifen | 310.1 | 96.1, 111.1 | Commonly used transitions for Ketotifen. |

Diagram 3: Analytical Workflow for this compound Quantification

Caption: A typical bioanalytical workflow for this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the aromatic protons, the piperidine ring protons, the N-methyl group, and a signal for the hydroxyl proton. The introduction of the hydroxyl group will likely cause a downfield shift for adjacent protons compared to Ketotifen.

-

¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the piperidine ring. A key signal would be the carbon atom bearing the hydroxyl group.

-

-

Infrared (IR) Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, in addition to the C=O stretching of the ketone at around 1650 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

Safety and Handling

As a chemical used in a laboratory setting, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[20]

-

Storage: Store in a tightly sealed container in a cool, dry place.[9]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[19]

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

This compound is a molecule of significant interest in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control. This guide has consolidated the available information on its chemical structure, properties, and analytical methodologies. It is evident that while much can be inferred from its parent compound, Ketotifen, there is a need for more comprehensive experimental characterization of this compound.

Future research should focus on:

-

The definitive experimental determination of its physicochemical properties.

-

Elucidation of its full spectroscopic profile (NMR, IR, etc.).

-

Investigation of its pharmacological and toxicological activity to understand its contribution to the overall effects of Ketotifen.

-

The synthesis and certification of this compound as a readily available reference standard.

A more complete understanding of this compound will undoubtedly contribute to the safer and more effective use of Ketotifen and aid in the development of new chemical entities with improved pharmacological profiles.

References

-

This compound - gsrs. Available from: [Link]

-

This compound - LookChem. Available from: [Link]

-

This compound | C19H21NO2S | CID 12274855 - PubChem - NIH. Available from: [Link]

-

This compound (C19H21NO2S) - PubChemLite. Available from: [Link]

-

Quantitative Determination of Ketotifen in Drug dosage forms by Spectrophotometric method. Available from: [Link]

-

Quantification of ketotifen and its metabolites in human plasma by gas chromatography mass spectrometry - PubMed. Available from: [Link]

-

Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed. Available from: [Link]

-

Ketotifen | C19H19NOS | CID 3827 - PubChem - NIH. Available from: [Link]

-

Ketotifen - Wikipedia. Available from: [Link]

-

Titrimetric and Spectrophotometric Methods for the Assay of Ketotifen Using Cerium(IV) and Two Reagents - PMC - NIH. Available from: [Link]

-

Zaditor (Ketotifen Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available from: [Link]

-

IDENTIFICATION AND DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE. Available from: [Link]

- US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents.

-

KETOTIFEN - precisionFDA. Available from: [Link]

- WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents.

-

Development and Validation of a Rapid HPLC Method for the Determination of Ketotifen in Pharmaceuticals - ResearchGate. Available from: [Link]

-

Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: Application to a pharmacokinetic study | Request PDF - ResearchGate. Available from: [Link]

-

(PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine - ResearchGate. Available from: [Link]_

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000870) - Human Metabolome Database. Available from: [Link]

-

Synthesis of ketotifen - PrepChem.com. Available from: [Link]

-

Advances in Ketotifen (API) Synthetic Methods, Starting Materials and Related Compounds: a Review | Request PDF - ResearchGate. Available from: [Link]

-

ketotifen | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

-

MS/MS results for ketotifen (KETO) and its degradation products (K-DPs)... - ResearchGate. Available from: [Link]

Sources

- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ketotifen - Wikipedia [en.wikipedia.org]

- 3. CAS 34580-13-7: Ketotifen | CymitQuimica [cymitquimica.com]

- 4. US7872025B2 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 5. WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof - Google Patents [patents.google.com]

- 6. lookchem.com [lookchem.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - this compound (C19H21NO2S) [pubchemlite.lcsb.uni.lu]

- 9. cdn.accentuate.io [cdn.accentuate.io]

- 10. This compound | C19H21NO2S | CID 12274855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. KETOTIFEN | 34580-13-7 [chemicalbook.com]

- 12. Ketotifen Fumarate - LKT Labs [lktlabs.com]

- 13. Quantification of ketotifen and its metabolites in human plasma by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ptfarm.pl [ptfarm.pl]

- 17. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. targetmol.com [targetmol.com]

An In-Depth Technical Guide to the In Vitro Metabolism of Ketotifen to 10-Hydroxyketotifen

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of the second-generation H1-antihistamine and mast cell stabilizer, ketotifen, with a specific focus on its conversion to the major metabolite, 10-hydroxyketotifen. This document delves into the core biochemical pathways, provides detailed experimental protocols, and offers insights into the analytical quantification of the parent drug and its metabolite.

Introduction: The Metabolic Fate of Ketotifen

Ketotifen is a widely used therapeutic agent for allergic conditions. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The liver is the primary site of ketotifen biotransformation, where it undergoes several key metabolic reactions.[1] These include N-demethylation to form norketotifen, N-oxidation, and N-glucuronidation.[2][3] A significant pathway is the keto-reduction of the thiophene ring, leading to the formation of 10-hydroxyketotifen.[4] Understanding the dynamics of this metabolic conversion is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safety and efficacy of ketotifen in diverse patient populations.

This guide will focus on the practical aspects of studying the formation of 10-hydroxyketotifen in an in vitro setting, a critical step in preclinical drug development.

The Enzymatic Machinery: Cytochrome P450 and Ketotifen Metabolism

The biotransformation of ketotifen is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] Specifically, CYP3A4 has been identified as a key player in the overall metabolism of ketotifen.[5] While multiple CYP isoforms may contribute to the various metabolic pathways, CYP3A4 is of particular interest due to its abundance in the human liver and its involvement in the metabolism of a vast array of clinically relevant drugs.[6]

The formation of 10-hydroxyketotifen is a reduction reaction. While CYPs are primarily known for oxidation reactions, they can also catalyze reductive processes under specific conditions. The reducing equivalents for this reaction are supplied by NADPH.

Experimental Framework for In Vitro Ketotifen Metabolism

The most common and well-established in vitro system for studying drug metabolism is the use of human liver microsomes (HLMs) .[7][8] HLMs are vesicles of the endoplasmic reticulum and contain a rich complement of drug-metabolizing enzymes, including the CYP450 system.[9]

Below is a detailed workflow for assessing the metabolism of ketotifen to 10-hydroxyketotifen using HLMs.

Caption: A generalized workflow for an in vitro ketotifen metabolism assay.

Detailed Protocol: In Vitro Metabolism of Ketotifen in Human Liver Microsomes

This protocol is a self-validating system, incorporating necessary controls to ensure the integrity of the generated data.

1. Materials and Reagents:

-

Ketotifen (analytical standard)

-

10-Hydroxyketotifen (analytical standard, if available)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH tetrasodium salt

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)

2. Preparation of Solutions:

-

Ketotifen Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of ketotifen in a suitable solvent (e.g., DMSO or methanol). Further dilute with the incubation buffer to achieve the desired working concentrations. Note: The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.[10]

-

HLM Suspension: Thaw pooled HLMs on ice and dilute with cold phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).

-

NADPH Solution (e.g., 20 mM): Prepare fresh by dissolving NADPH in cold phosphate buffer.

-

Quenching Solution: Acetonitrile containing the internal standard at a known concentration.

3. Incubation Procedure:

The following procedure should be performed in duplicate or triplicate.

-

Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiate the Reaction: Start the metabolic reaction by adding the NADPH solution (final concentration typically 1 mM).[10]

-

Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure linearity of metabolite formation.

-

Terminate the Reaction: At each time point, terminate the reaction by adding a volume of cold quenching solution (e.g., 2-3 volumes of ACN with IS). This will precipitate the microsomal proteins and stop the enzymatic reaction.

-

Control Incubations: To ensure the validity of the results, include the following controls:

-

No NADPH control: Replace the NADPH solution with an equal volume of buffer. This control accounts for any non-NADPH-dependent degradation of ketotifen.

-

No HLM control: Replace the HLM suspension with an equal volume of buffer. This control assesses the chemical stability of ketotifen in the incubation buffer.

-

Zero-time point (T=0): Add the quenching solution before the addition of NADPH. This serves as a baseline for the amount of ketotifen and any pre-existing metabolites.

-

4. Sample Processing:

-

Vortex the terminated incubation mixtures vigorously.

-

Centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Analytical Quantification: LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices.

1. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is a common choice.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A gradient from a low to a high percentage of Mobile Phase B is typically used to separate ketotifen and 10-hydroxyketotifen from matrix components.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

2. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for ketotifen and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ketotifen and 10-hydroxyketotifen need to be determined by direct infusion of the analytical standards.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Ketotifen | To be determined | To be determined |

| 10-Hydroxyketotifen | To be determined | To be determined |

| Internal Standard | To be determined | To be determined |

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analytical standards.

-

Determine the concentration of 10-hydroxyketotifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/mg protein).

Advanced Investigations: Reaction Phenotyping

To definitively identify the specific CYP isoforms responsible for the formation of 10-hydroxyketotifen, reaction phenotyping studies can be conducted.

Caption: Key approaches for identifying CYP isoforms in drug metabolism.

1. Recombinant Human CYP Isoforms:

-

Incubate ketotifen with a panel of commercially available recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

The formation of 10-hydroxyketotifen by a specific isoform will directly implicate it in the metabolic pathway.

2. Chemical Inhibition Studies:

-

Incubate ketotifen with HLMs in the presence and absence of known selective inhibitors for major CYP isoforms.

-

A significant reduction in the formation of 10-hydroxyketotifen in the presence of a specific inhibitor (e.g., ketoconazole for CYP3A4) provides strong evidence for the involvement of that isoform.[11]

Conclusion

This technical guide provides a robust framework for investigating the in vitro metabolism of ketotifen to its major metabolite, 10-hydroxyketotifen. By employing the detailed protocols and analytical methodologies described herein, researchers can generate high-quality, reproducible data that is essential for advancing our understanding of the pharmacokinetics of ketotifen and for supporting its continued safe and effective use in clinical practice. The principles and techniques outlined are also broadly applicable to the study of the metabolism of other xenobiotics.

References

-

10-Hydroxyketotifen. In: Wikipedia. ; 2023. Accessed January 15, 2026. [Link]

- Le Bigot JF, Bégue JM, Kiechel JR, Guillouzo A. Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation. Drug Metab Dispos. 1983;11(6):585-589.

-

Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation. National Genomics Data Center. Accessed January 15, 2026. [Link]

-

Ketotifen. In: Wikipedia. ; 2024. Accessed January 15, 2026. [Link]

-

Metabolism Assays. Pharmaron. Accessed January 15, 2026. [Link]

-

Ketotifen. PubChem. Accessed January 15, 2026. [Link]

- Lin J, Lu AYH. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. In: Methods in Molecular Biology. Humana Press; 2004.

- WO2001019367A1 - Optically active isomers of ketotifen and therapeutically active metabolites thereof.

- Zanger UM, Schwab M. The Role of CYP3A in Health and Disease. Genes (Basel). 2021;12(3):337.

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Accessed January 15, 2026. [Link]

- Miners JO, Rowland A, Tukey RH, Mackenzie PI. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24.

- Grant DM. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs. 1991;41(5):760-793.

- Ma X, Idle JR, Gonzalez FJ. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Curr Drug Metab. 2008;9(9):870-884.

- Ortiz de Montellano PR. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chem Rev. 2010;110(2):932-948.

- Craps LP, Ney UM. Ketotifen: current views on its mechanism of action and their therapeutic implications.

- von Moltke LL, Greenblatt DJ, Cotreau-Bibbo MM, et al. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs. J Pharmacol Exp Ther. 1994;271(3):1338-1345.

- Castillo JG, Oehling A, Gamboa PM. Mechanism of ketotifen action in hypersensitivity reactions. Its effect on cellular enzymatic activities. J Investig Allergol Clin Immunol. 1991;1(5):315-323.

-

CYP3A4 – Knowledge and References. Taylor & Francis. Accessed January 15, 2026. [Link]

- Obach RS, Kalgutkar AS, Soglia JR, Zhao SX. Can in vitro metabolism-dependent covalent binding data in liver microsomes distinguish hepatotoxic from nonhepatotoxic drugs? An analysis of 18 drugs with consideration of intrinsic clearance and daily dose. Chem Res Toxicol. 2008;21(9):1814-1822.

- Al-Sabakha M, Al-Ghadeer A, Al-Tamimi S. Development of a sensitive spectrophotometric method for the quantification of ketotifen fumarate in aqueous solutions via diazotization of 4-aminoantipyrene. J Pharm Res Int. 2021;33(47B):1-10.

Sources

- 1. Ketotifen - Wikipedia [en.wikipedia.org]

- 2. Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of ketotifen by human liver microsomes. In vitro characterization of a tertiary amine glucuronidation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 10-Hydroxyketotifen - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity): implications for interactions with enzyme-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Ketotifen and its Metabolites

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action of Ketotifen, a second-generation H1 antihistamine and mast cell stabilizer. While the initial query focused on the 4-Hydroxy Ketotifen metabolite, a thorough review of the scientific literature reveals that the primary pharmacological activity is attributed to the parent compound, Ketotifen, and its active metabolite, norketotifen. Ketotifen undergoes extensive first-pass metabolism, with its major metabolite being the inactive ketotifen-N-glucuronide.[1][2] This document, therefore, elucidates the well-documented, multi-faceted mechanism of Ketotifen, which serves as the foundation for its therapeutic efficacy in allergic conditions such as allergic conjunctivitis, bronchial asthma, and mast cell activation syndrome (MCAS).[3][4][5] We will explore its three core pharmacological pillars: potent histamine H1 receptor antagonism, robust mast cell stabilization, and significant modulation of eosinophil function. Each mechanism is detailed with supporting evidence, relevant experimental protocols, and visual pathway diagrams to provide a holistic understanding for the research and drug development professional.

Introduction: Pharmacological Profile of Ketotifen

Ketotifen is a benzocycloheptathiophene derivative first developed in the 1970s.[6] Its chemical structure shares similarities with other first-generation antihistamines like cyproheptadine.[6] However, its unique combination of activities sets it apart as a versatile anti-allergic agent.

Pharmacokinetics and Metabolism

Orally administered Ketotifen is well-absorbed, with peak plasma concentrations achieved within 2 to 4 hours.[2][6][7] It is subject to significant first-pass metabolism in the liver, resulting in an oral bioavailability of approximately 50%.[2][3] The drug is roughly 75% bound to plasma proteins.[3][8]

Ketotifen's metabolism is extensive, yielding three primary metabolites found in urine:

-

Ketotifen-N-glucuronide: The main metabolite, comprising about 50% of the urinary product, which is considered inactive.[1][9]

-

Norketotifen (N-demethylated ketotifen): A pharmacologically active metabolite, demonstrating potency similar to the parent drug. However, it constitutes a relatively small fraction of the plasma content.[1]

-

10-Hydroxy Ketotifen: A minor metabolite.[1]

The clearance of Ketotifen is biphasic, with an initial distribution half-life of 3-5 hours and a terminal elimination half-life of approximately 12 to 22 hours.[3][6][7] This metabolic profile underscores the importance of understanding the parent drug's mechanism, as it is the primary driver of the therapeutic effect.

Core Mechanism I: Histamine H1 Receptor Antagonism

Ketotifen's most prominent and immediate action is its function as a potent and selective histamine H1 receptor antagonist.[3] Unlike a simple competitive blocker, it functions as a non-competitive inverse agonist, meaning it binds to the H1 receptor and stabilizes it in an inactive conformation, reducing its basal activity.[3][10][11][12]

This blockade of the H1 receptor directly counteracts the effects of histamine released from mast cells during an allergic reaction.[10] Histamine binding to H1 receptors on endothelial and smooth muscle cells triggers the classic symptoms of allergy, including vasodilation, increased vascular permeability (leading to swelling), and nerve cell stimulation (leading to itching and pain).[12] By preventing this interaction, Ketotifen effectively mitigates symptoms like itching, sneezing, and swelling.[3]

Signaling Pathway: H1 Receptor Inhibition

Caption: H1 Receptor signaling and its inhibition by Ketotifen.

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard method to determine the binding affinity (Ki) of Ketotifen for the histamine H1 receptor.

Objective: To quantify the interaction between Ketotifen and the H1 receptor using a competitive binding assay.

Materials:

-

Cell membranes prepared from a cell line expressing human H1 receptors (e.g., HEK293-H1R).

-

Radioligand: [³H]-pyrilamine (a known high-affinity H1 antagonist).

-

Non-specific binding control: Mepyramine (unlabeled).

-

Test compound: Ketotifen, serially diluted.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Methodology:

-

Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of Ketotifen and the non-specific binding control.

-

Incubation: In a 96-well plate, combine the cell membranes, [³H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), excess mepyramine (for non-specific binding), or varying concentrations of Ketotifen.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the Ketotifen concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ketotifen that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Core Mechanism II: Mast Cell Stabilization

Beyond antihistaminic action, Ketotifen exerts a crucial prophylactic effect by stabilizing mast cells.[4][13][14] In allergic individuals, mast cells are coated with IgE antibodies. When an allergen cross-links these IgE molecules, it triggers a signaling cascade that leads to degranulation—the release of granules containing potent inflammatory mediators like histamine, proteases (e.g., tryptase), and chemotactic factors.[10][14]

Ketotifen inhibits this degranulation process.[10] By doing so, it prevents the release of both pre-formed mediators (like histamine) and newly synthesized lipid mediators (like leukotrienes and prostaglandins).[6][14] This action is fundamental to its effectiveness as a prophylactic agent in asthma and MCAS, as it preemptively stops the inflammatory cascade before it can fully escalate.[15] The precise molecular mechanism is thought to involve the modulation of intracellular calcium levels, which are critical for mast cell degranulation.[6][15]

Workflow: Mast Cell Activation and Inhibition

Caption: Mast cell degranulation workflow and point of inhibition by Ketotifen.

Experimental Protocol: Mast Cell Degranulation (β-Hexosaminidase Release) Assay

Objective: To measure the ability of Ketotifen to inhibit antigen-induced degranulation in mast cells by quantifying the release of the granular enzyme β-hexosaminidase.

Materials:

-

Mast cell line (e.g., RBL-2H3 cells) or primary bone marrow-derived mast cells (BMMCs).

-

Sensitizing antibody: Anti-DNP IgE.

-

Antigen: DNP-HSA (dinitrophenyl-human serum albumin).

-

Test compound: Ketotifen.

-

Assay buffer (e.g., Tyrode's buffer).

-

Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Stop solution (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

-

Spectrophotometer or plate reader.

Methodology:

-

Sensitization: Plate mast cells in a 96-well plate and incubate overnight with anti-DNP IgE to allow the antibody to bind to FcεRI receptors on the cell surface.

-

Pre-treatment: Wash the cells to remove unbound IgE. Pre-incubate the cells with various concentrations of Ketotifen or vehicle control for 30-60 minutes.

-

Challenge: Stimulate the cells by adding the DNP-HSA antigen. Include a negative control (no antigen) and a positive control (e.g., cell lysis with Triton X-100 to measure total β-hexosaminidase content).

-

Incubation: Incubate for 30-60 minutes at 37°C to allow degranulation to occur.

-

Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

-

Enzyme Reaction: In a new plate, mix the supernatant with the pNAG substrate solution. Incubate at 37°C for 60 minutes. The enzyme will cleave the substrate, producing a yellow-colored product (p-nitrophenol).

-

Termination and Measurement: Stop the reaction by adding the stop solution. Measure the absorbance of the yellow product at 405 nm using a plate reader.

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition: [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_total_lysis - Absorbance_negative_control)] * 100.

-

Plot the percentage of release against the Ketotifen concentration to determine its IC50 for mast cell degranulation.

-

Core Mechanism III: Modulation of Eosinophil Function

Ketotifen's therapeutic utility extends to the late phase of the allergic response, which is characterized by the infiltration and activation of eosinophils. It has been demonstrated to have direct inhibitory effects on these cells.[16] This action is particularly relevant to the pathophysiology of asthma.

Key anti-eosinophil effects of Ketotifen include:

-

Inhibition of Chemotaxis: Ketotifen significantly inhibits the migration of eosinophils towards various chemoattractants, including eotaxin, IL-5, and platelet-activating factor (PAF).[9][17][18][19] This limits the accumulation of eosinophils at the site of allergic inflammation.[18]

-

Inhibition of Activation and Mediator Release: Ketotifen reduces the production of reactive oxygen species (ROS) from activated eosinophils.[16][19] It also partially inhibits the release of cytotoxic granule proteins like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN).[18][19]

-

Inhibition of Leukotriene Synthesis: Studies have shown that Ketotifen can inhibit the release of leukotriene C4 (LTC4) from eosinophils, further reducing the inflammatory response.[17]

Table 1: Summary of Ketotifen's Effects on Eosinophil Functions

| Eosinophil Function | Stimulant | Effect of Ketotifen | Concentration Range | Reference(s) |

| Chemotaxis | PAF | Significant Inhibition | 10 µM | [17] |

| Chemotaxis | Eotaxin, IL-5, fMLP | Dose-dependent Inhibition | 10⁻⁸ M - 10⁻⁴ M | [18][19] |

| LTC4 Release | Calcium Ionophore A23187 | Significant Inhibition | 20 µM | [17] |

| ROS Production | Eotaxin-primed A23187 | Significant Reduction | 10⁻¹⁰ M - 10⁻⁶ M | [16] |

| ECP & EDN Release | sIgA | Partial Inhibition | Not Specified | [18][19] |

| Morphological Reactivation | Anti-IgG | Concentration-dependent Inhibition | Not Specified | [20] |

Experimental Protocol: Eosinophil Chemotaxis (Boyden Chamber) Assay

Objective: To assess the effect of Ketotifen on the directed migration of eosinophils toward a chemoattractant.

Materials:

-

Eosinophils purified from human peripheral blood.

-

Chemoattractant (e.g., eotaxin or PAF).

-

Test compound: Ketotifen.

-

Boyden chamber apparatus (or modified 96-well chemotaxis plate) with a microporous membrane (e.g., 5-8 µm pore size).

-

Assay medium (e.g., HBSS with 0.1% BSA).

-

Cell staining and counting equipment (microscope, hemocytometer, or automated cell counter).

Methodology:

-

Preparation: Isolate eosinophils from donor blood using density gradient centrifugation followed by immunomagnetic negative selection. Resuspend cells in assay medium.

-

Chamber Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the microporous membrane over the lower wells.

-

Add the eosinophil suspension to the upper chamber. The cells in this suspension should be pre-treated with various concentrations of Ketotifen or a vehicle control for 30 minutes prior to being added to the chamber.

-

-

Incubation: Incubate the assembled chamber at 37°C in a humidified 5% CO₂ incubator for 1-3 hours. During this time, eosinophils will migrate through the pores in the membrane towards the chemoattractant in the lower chamber.

-

Cell Quantification:

-

After incubation, remove the membrane. Scrape off the non-migrated cells from the top surface of the membrane.

-

Fix and stain the membrane to visualize the migrated cells on the bottom surface.

-

Count the number of migrated cells in several high-power fields under a microscope. Alternatively, for plate-based assays, migrated cells in the lower well can be lysed and quantified using a fluorescent DNA-binding dye (e.g., CyQUANT).

-

-

Data Analysis:

-

Calculate the chemotactic index or the percentage of migrated cells for each condition.

-

Compare the migration in the presence of Ketotifen to the vehicle control to determine the percentage of inhibition.

-

Plot the percentage of inhibition against the Ketotifen concentration to calculate an IC50 value.

-

Synthesis and Therapeutic Implications

The therapeutic success of Ketotifen is a direct result of its synergistic, multi-pronged mechanism of action. It does not merely block a single pathway but rather intervenes at multiple critical points in the allergic cascade.

-

Immediate Symptom Relief: The potent H1 receptor antagonism provides rapid relief from acute allergic symptoms like itching and redness.[21]

-

Prophylactic Control: The mast cell stabilizing property prevents the release of a broad spectrum of inflammatory mediators, offering a prophylactic effect that can reduce the frequency and severity of allergic events, particularly in asthma and MCAS.[5][8][22]

-

Late-Phase Inflammation Damping: The inhibition of eosinophil recruitment and activation helps to control the chronic, late-phase inflammation that contributes to persistent symptoms and tissue damage in conditions like atopic asthma.[9]

This integrated mechanism makes Ketotifen a valuable therapeutic option, especially in complex allergic diseases where multiple cell types and mediators are involved.

Logical Diagram: Integrated Mechanism of Ketotifen

Caption: Integrated mechanism showing how Ketotifen's actions lead to a therapeutic effect.

References

-

Pharmacology of Ketotifen (Zaditen) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmapproach. [Link]

-

Nabe, M., Miyagawa, H., Agrawal, D. K., Sugiyama, H., & Townley, R. G. (1991). The effect of ketotifen on eosinophils as measured at LTC4 release and by chemotaxis. Allergy and Asthma Proceedings, 12(4), 267–271. [Link]

-

Wikipedia. (n.d.). Ketotifen. Wikipedia. [Link]

-

Saito, H., Hayakawa, T., Shida, T., & Shionoya, H. (2001). Effect of ketotifen on the production of reactive oxygen species from human eosinophils primed by eotaxin. Arerugi, 50(1), 1-6. [Link]

-

Kishimoto, T., Sato, T., Ono, T., Takahashi, K., & Kimura, I. (1990). Effect of ketotifen on the reactivity of eosinophils with the incubation of anti-IgG. British Journal of Clinical Practice, 44(6), 226–230. [Link]

-

Woerly, G., Loiseau, S., Loyens, M., Capron, M., & Schoch, C. (2003). Inhibitory effects of ketotifen on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases. Allergy, 58(5), 397–404. [Link]

-

Lanz, R., Woerly, G., Loiseau, S., Loyens, M., Schoch, C., & Capron, M. (2003). Inhibition of Human Eosinophil Functions by Ketotifen in vitro. Investigative Ophthalmology & Visual Science, 44(13), 1294. [Link]

-

National Center for Biotechnology Information. (n.d.). Ketotifen. PubChem. [Link]

-

RTHM. (2024). Ketotifen: Unveiling Relief for the Hidden Battles of MCAS, Long COVID, ME/CFS, and Dysautonomia. RTHM. [Link]

-

The EDS Clinic. (n.d.). Cromolyn vs Ketotifen and other Antihistamines for MCAS. The EDS Clinic. [Link]

-

Little Acorn Pharmacy. (n.d.). Ketotifen for MCAS. Little Acorn Pharmacy. [Link]

-

Grant, S. M., & Goa, K. L. (1992). Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders. Drugs, 43(5), 772–824. [Link]

-

Craps, L. P., & Ney, U. M. (1984). Ketotifen: current views on its mechanism of action and their therapeutic implications. Respiration, 45(4), 411–421. [Link]

-

CareFirst Specialty Pharmacy. (2024). Ketotifen: Comprehensive Overview. CareFirst Specialty Pharmacy. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ketotifen Fumarate? Patsnap Synapse. [Link]

-

Kaliner, M. A. (2013). Ketotifen in the management of chronic urticaria: resurrection of an old drug. The Journal of Allergy and Clinical Immunology: In Practice, 1(5), 543–545. [Link]

-

Taylor & Francis. (n.d.). Ketotifen – Knowledge and References. Taylor & Francis. [Link]

-

Secor, E. R. Jr., et al. (2016). Calming Down Mast Cells with Ketotifen: A Potential Strategy for Multiple Sclerosis Therapy? Frontiers in Neurology. [Link]

-

AA Pharma Inc. (2022). Product Monograph - Zaditen (ketotifen hydrogen fumarate). AA Pharma Inc. [Link]

-

RxList. (n.d.). Zaditor (Ketotifen Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

El-Gowilly, S. M., et al. (2025). Ketotifen Effect, A Histamine H1 Antagonist and Mast Cell Growth... Assay Drug Dev Technol. [Link]

-

Grahnén, A., Lönnebo, A., Beck, O., & Lindström, B. (1992). Pharmacokinetics of ketotifen after oral administration to healthy male subjects. Biopharmaceutics & Drug Disposition, 13(4), 255–262. [Link]

-

Qu, W. M., et al. (2012). First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats. Pharmacology, Biochemistry and Behavior, 101(4), 560-568. [Link]

-

Wikipedia. (n.d.). H1 antagonist. Wikipedia. [Link]

-

Gao, X. M., et al. (2002). Pharmacokinetics of ketotifen fumarate after intravenous, intranasal, oral and rectal administration in rabbits. Biological & Pharmaceutical Bulletin, 25(12), 1614-1618. [Link]

-

ResearchGate. (n.d.). A review: Ketotifen in its treatment of allergic rhinitis (AR) and relevant disease. ResearchGate. [Link]

-

Fang, J. Y., et al. (2005). Therapeutic Effect and Pharmacokinetics of Ketotifen Transdermal Delivery System. Biological & Pharmaceutical Bulletin, 28(1), 136-141. [Link]

-

FDA Access Data. (1999). Clinical Pharmacology Biopharmaceutics Review for Zaditor 0.025%. FDA. [Link]

-

Friesen, C. A., et al. (2024). A Pilot Study of Ketotifen in Patients Aged 8-17 Years with Functional Dyspepsia Associated with Mucosal Eosinophilia. Paediatric Drugs, 26(4), 451-457. [Link]

-

ClinicalTrials.gov. (n.d.). Evaluation of the Safety and Efficacy of Ketotifen 4.0% Patch... ClinicalTrials.gov. [Link]

-

Greiner, J. V., et al. (2003). Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis. British Journal of Ophthalmology, 87(12), 1507-1511. [Link]

-

Semantic Scholar. (n.d.). Comparative N-glucuronidation kinetics of ketotifen and amitriptyline... Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Cyproheptadine. Wikipedia. [Link]

Sources

- 1. Ketotifen | C19H19NOS | CID 3827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ketotifen - Wikipedia [en.wikipedia.org]

- 4. rthm.com [rthm.com]

- 5. Ketotifen. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in asthma and allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ketotifen in the management of chronic urticaria: resurrection of an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of ketotifen after oral administration to healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. What is the mechanism of Ketotifen Fumarate? [synapse.patsnap.com]

- 11. Zaditor (Ketotifen Fumarate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 12. H1 antagonist - Wikipedia [en.wikipedia.org]

- 13. Cromolyn vs Ketotifen and other Antihistamines for MCAS | The EDS Clinic [eds.clinic]

- 14. cfspharmacy.pharmacy [cfspharmacy.pharmacy]

- 15. Ketotifen: current views on its mechanism of action and their therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of ketotifen on the production of reactive oxygen species from human eosinophils primed by eotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of ketotifen on eosinophils as measured at LTC4 release and by chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitory effects of ketotifen on eotaxin-dependent activation of eosinophils: consequences for allergic eye diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Effect of ketotifen on the reactivity of eosinophils with the incubation of anti-IgG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of ketotifen eye drops in the treatment of seasonal allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ketotifen for MCAS - Little Acorn Pharmacy - Your Local Silver Spring Pharmacy [littleacornpharmacy.com]

An In-depth Technical Guide to the Discovery and Identification of 4-Hydroxy Ketotifen

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the discovery, identification, and characterization of 4-Hydroxy Ketotifen, a critical related substance of the anti-allergic drug Ketotifen. Designed for researchers, analytical scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that reflects real-world laboratory investigation.

Introduction: The Imperative of Characterizing Drug-Related Substances

Ketotifen is a second-generation H1-antihistamine and mast cell stabilizer widely used in the treatment of allergic conditions such as conjunctivitis and asthma.[1][2] Developed in the 1970s, its mechanism involves not only blocking histamine receptors but also inhibiting the release of inflammatory mediators from mast cells.[2][3] In the lifecycle of any pharmaceutical product, the parent drug—the Active Pharmaceutical Ingredient (API)—is only part of the story. A thorough understanding of all related substances, including metabolites, degradation products, and process impurities, is paramount for ensuring drug safety, efficacy, and regulatory compliance.

The characterization of these substances is not merely a checklist item; it is a fundamental aspect of drug development. Unidentified compounds can pose toxicological risks, affect the stability of the drug product, or even possess their own pharmacological activity. This guide uses this compound as a case study to illuminate the multi-step, logic-driven analytical workflow required to move from an unknown observation to a fully characterized and controlled substance.

The Subject of Investigation: this compound

This compound is a molecule closely related to the parent drug. While the primary metabolites of Ketotifen identified in humans are Ketotifen-N-glucuronide and the N-demethylated nor-Ketotifen, other hydroxylated forms have also been considered.[4][5][6] this compound, specifically, is recognized as a known impurity of Ketotifen and an intermediate in the synthesis of certain derivatives.[7] Its discovery and rigorous identification are therefore critical for controlling its levels in the final drug product.

Chemical Profile:

| Property | Value | Source |

| Chemical Name | 4,9-Dihydro-4-hydroxy-4-(1-methyl-4-piperidinyl)-10H-benzo[4][8]cyclohepta[1,2-b]thiophen-10-one | [7] |

| Molecular Formula | C₁₉H₂₁NO₂S | [9] |

| Molecular Weight | 327.447 g/mol | [7] |

| Relationship to API | Process Impurity / Synthetic Intermediate | [7] |

The structural difference—the addition of a hydroxyl group—may seem minor, but it can significantly alter the compound's polarity, solubility, and potential for biological interaction. The core directive for any analytical scientist is to first detect, then identify, and finally quantify such impurities.

The Analytical Gauntlet: A Logic-Driven Workflow for Identification

The journey from detecting an anomalous peak in a chromatogram to confirming its structure is a systematic process of evidence gathering. This section details the causality behind each experimental choice.

Phase 1: Initial Detection and Hypothesis Generation

The first inkling of an unknown impurity typically arises during routine quality control analysis of a Ketotifen drug substance batch, often using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

The "Why": RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolving power, reproducibility, and robustness. A gradient elution method is typically employed to separate compounds with a wide range of polarities, from the relatively nonpolar parent drug to more polar impurities.

Experimental Protocol: RP-HPLC for Impurity Profiling

-

System: Agilent 1260 Infinity II or equivalent HPLC system with a diode array detector (DAD).

-

Column: A C18 column (e.g., Thermo C18, 250mm x 4.6mm, 5µm) is chosen for its excellent retention of hydrophobic compounds like Ketotifen.[10]

-

Mobile Phase A: 10mM Ammonium Acetate buffer, pH 3.5.

-

Mobile Phase B: Methanol.

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: Ramp to 90% B

-

25-30 min: Hold at 90% B

-

30.1-35 min: Return to 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.[10]

-

Detection Wavelength: 287 nm or 298 nm, where Ketotifen has significant absorbance.[10][11]

-

Observation: In a chromatogram of a Ketotifen sample, a small, unknown peak is observed at a retention time slightly shorter than the main Ketotifen peak. This earlier elution suggests the impurity is more polar than the parent compound—a common characteristic of hydroxylated derivatives. The UV spectrum, captured by the DAD, appears similar to that of Ketotifen, suggesting the core chromophore is intact. This leads to the initial hypothesis: the unknown is a hydroxylated form of Ketotifen.

Caption: Workflow for initial detection and hypothesis generation.

Phase 2: Structural Elucidation with High-Resolution Mass Spectrometry

To test the hydroxylation hypothesis, the next logical step is to determine the unknown's accurate mass and fragmentation pattern using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The "Why": High-Resolution Mass Spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument, provides an extremely accurate mass measurement, allowing for the unambiguous determination of the elemental formula. Tandem MS (MS/MS) fragments the molecule in a controlled manner, providing clues about its substructures.

Experimental Protocol: LC-MS/MS for Structural Elucidation

-

System: A Waters Xevo G2-XS Q-TOF or Thermo Orbitrap Exploris coupled to an Acquity UPLC system.

-

Ionization Mode: Electrospray Ionization Positive (ESI+), as the piperidine nitrogen in the Ketotifen structure is readily protonated.

-

MS Scan Mode (Full Scan): Acquire data from m/z 100-1000.

-

Expected Ketotifen [M+H]⁺: C₁₉H₁₉NOS has a monoisotopic mass of 309.1187. The expected m/z is 309.1191.

-

Expected Hydroxy-Ketotifen [M+H]⁺: The addition of one oxygen atom (C₁₉H₂₁NO₂S) would result in a mass increase of ~16 Da. The expected m/z is 327.1293.[7]

-

-

Observation 1 (HRMS): The unknown peak from the HPLC analysis shows a prominent ion at m/z 327.1290 in the full scan mass spectrum. This accurate mass corresponds to the elemental formula C₁₉H₂₁NO₂S, strongly supporting the hypothesis of a hydroxylated Ketotifen.

-

MS/MS Fragmentation Analysis: Isolate the precursor ion at m/z 327.1290 and subject it to collision-induced dissociation (CID).

-

Rationale: By comparing the fragmentation pattern of the unknown to that of the Ketotifen reference standard, one can deduce the location of the modification. Key fragments of the Ketotifen backbone will be present in both, but fragments containing the hydroxylation site will show a +16 Da mass shift.

-

-

Observation 2 (MS/MS): The fragmentation pattern reveals losses corresponding to parts of the piperidine ring and the thiophene ring system. Crucially, fragments containing the tricyclic core show the mass shift, while those corresponding only to the piperidine ring do not, suggesting the hydroxyl group is on the benzo[4][8]cyclohepta[1,2-b]thiophen-10-one core.

Caption: Mass spectrometry workflow for structural elucidation.

Phase 3: Definitive Identification with NMR and Reference Standard

While MS/MS provides strong evidence, it cannot definitively distinguish between isomers. For example, hydroxylation could occur at several positions on the aromatic rings. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination.

The "Why": NMR provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. 2D NMR techniques (like COSY and HMBC) reveal connectivity between atoms, allowing for the precise mapping of the molecular structure. To achieve this, however, the impurity must first be isolated in sufficient quantity and purity.

Experimental Protocol: Isolation and NMR Analysis

-

Isolation: Use preparative HPLC with the same column and mobile phase system developed in Phase 1 to isolate several milligrams of the impurity.

-

Purity Check: Analyze the collected fraction using analytical HPLC-UV to confirm purity (>98%).

-

NMR Analysis: Dissolve the isolated solid in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: The presence of aromatic protons will be observed. The key is to look for changes in the chemical shifts and splitting patterns of the protons on the tricyclic core compared to the Ketotifen reference spectrum. The introduction of an electron-donating hydroxyl group will alter the electronic environment of nearby protons.

-

¹³C NMR: The carbon atom bonded to the hydroxyl group will show a significant downfield shift into the ~150-160 ppm range.

-

2D NMR (HMBC): Long-range correlations between protons and carbons will definitively establish the position of the -OH group. For this compound, correlations between the protons on the piperidine ring and the newly identified hydroxyl-bearing carbon (C4) would provide conclusive proof.

-

-

Reference Standard Confirmation: The ultimate confirmation involves comparing the full analytical data (retention time, UV spectrum, mass spectrum, NMR spectrum) of the isolated impurity to that of a synthesized, certified this compound reference standard. This is a non-negotiable requirement for validating a quantitative analytical method.

Validated Quantitative Method

Once identified, a robust and validated analytical method is required to quantify this compound in routine production. The HPLC-UV method from Phase 1 can be optimized and formally validated according to ICH Q2(R1) guidelines.

Protocol: Validated HPLC-UV Method for Quantification

-

Specificity: Demonstrate that the method can unequivocally assess the this compound peak in the presence of Ketotifen and other potential impurities. This is done by spiking the sample with all known related substances.

-